
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where active methylene compounds react with aromatic aldehydes in the presence of a base catalyst . For instance, diethyl malonate can react with 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde using piperidine as a catalyst and ethanol as the solvent at reflux conditions . This reaction results in the formation of the desired chromene derivative with high yields and mild reaction conditions .
化学反应分析
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including anticancer, antimicrobial, and antidiabetic properties. It is used in the development of new drug candidates and therapeutic agents.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorescent indicators and optical brighteners.
Industrial Chemistry: It is employed in the production of agrochemicals, insecticides, and fragrances.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound can also interact with microbial cell membranes, leading to antimicrobial effects .
相似化合物的比较
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene scaffold and exhibit comparable biological activities.
Coumarin derivatives: Coumarins are structurally related to chromenes and possess similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
属性
分子式 |
C18H13ClO4 |
|---|---|
分子量 |
328.7 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13ClO4/c19-15-7-5-12(6-8-15)16(20)11-23-18(21)14-9-13-3-1-2-4-17(13)22-10-14/h1-9H,10-11H2 |
InChI 键 |
PXODMLPCOZBWRX-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12931665.png)

![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
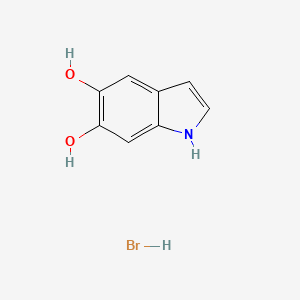
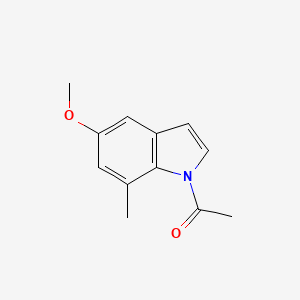
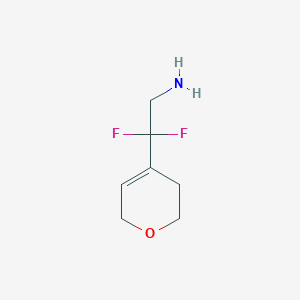
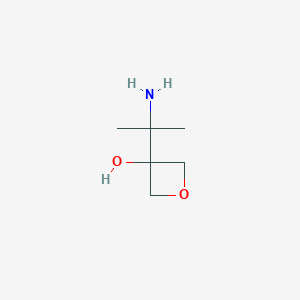
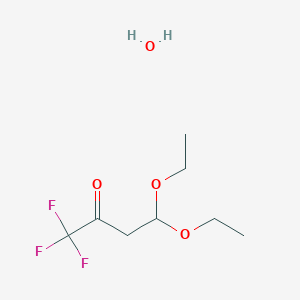
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
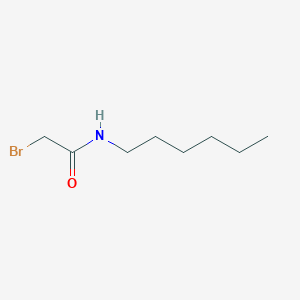

![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
